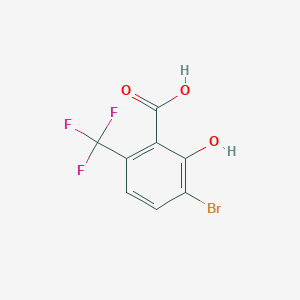

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C8H4BrF3O3 |

|---|---|

Molecular Weight |

285.01 g/mol |

IUPAC Name |

3-bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4BrF3O3/c9-4-2-1-3(8(10,11)12)5(6(4)13)7(14)15/h1-2,13H,(H,14,15) |

InChI Key |

AUBWEJCDKFLCLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Trifluoromethylation

- The trifluoromethyl group is commonly introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

- Bromination at the 3-position can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS) in acidic or neutral media.

- Hydroxylation at the 2-position is typically performed via hydroxylation reactions using reagents such as hydrogen peroxide or sodium hydroxide.

Grignard Reaction and Carboxylation

A key step in the preparation of benzoic acid derivatives is the formation of a Grignard reagent from the corresponding aryl bromide, followed by carboxylation with carbon dioxide.

Grignard Formation: The aryl bromide (e.g., 3-bromo-2-hydroxy-6-(trifluoromethyl)benzene) is reacted with magnesium turnings or granules in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux conditions. The reaction is exothermic and controlled by the rate of bromide addition to the magnesium slurry. Typically, the reaction is aged at reflux until less than 1 mol% of bromide remains, usually within 2 to 5 hours.

Carboxylation: The Grignard reagent solution is transferred to a pressure vessel and treated with carbon dioxide gas at controlled pressure (20-25 psi) and temperature (ambient to slightly below 0°C). The carboxylation reaction is generally complete within 1 hour. After completion, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to yield the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

Substitution Reactions: Substituted benzoic acids with various functional groups replacing the bromine atom.

Oxidation Reactions: 3-Bromo-2-oxo-6-(trifluoromethyl)benzoic acid.

Reduction Reactions: 2-Hydroxy-6-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory Agents : Research indicates that 3-bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid exhibits significant biological activity, particularly in the development of anti-inflammatory drugs. Studies have shown its interactions with enzymes involved in inflammatory pathways, suggesting therapeutic potential in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : The compound serves as a precursor for synthesizing new antimicrobial agents. Its structural characteristics allow for modifications that enhance efficacy against various pathogens. For instance, derivatives of this compound have been evaluated for their antimicrobial activities against resistant bacterial strains.

- Drug Formulations : The trifluoromethyl group increases lipophilicity, which can improve the bioavailability of drug formulations. This property is crucial in the design of pharmaceuticals aimed at enhancing absorption and effectiveness.

Agrochemical Applications

This compound is also utilized in agrochemical formulations due to its potential herbicidal and fungicidal properties. Its ability to interact with specific biological targets can lead to the development of effective crop protection agents.

Case Studies

Several studies have highlighted the practical applications of this compound:

- Binding Affinity Studies : Investigations into its binding affinity with inflammatory pathway enzymes have shown promising results, indicating potential therapeutic uses in drug development.

- Development of Antimicrobial Agents : Derivatives synthesized from this compound have been tested for their effectiveness against resistant bacterial strains, showcasing its utility in combating infectious diseases .

- Agrochemical Efficacy : Field studies have demonstrated its effectiveness as a herbicide, providing valuable insights into its application in agricultural practices.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below compares key structural features of 3-bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid with similar compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |

|---|---|---|---|---|

| This compound | Not available | C₈H₄BrF₃O₃ | ~285.0 | Br (3), OH (2), CF₃ (6) |

| 2-Bromo-6-(trifluoromethyl)benzoic acid | 581813-17-4 | C₈H₄BrF₃O₂ | 271.02 | Br (2), CF₃ (6) |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | 1131615-04-7 | C₈H₄BrF₃O₂ | 271.02 | Br (3), CF₃ (4) |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | 1026962-68-4 | C₈H₃BrF₄O₂ | 287.01 | Br (6), F (2), CF₃ (3) |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid | 1980062-64-3 | C₈H₃BrF₄O₂ | 287.01 | Br (3), F (2), CF₃ (6) |

Key Observations :

Physicochemical Properties

Acidity

- The trifluoromethyl (-CF₃) and bromo (-Br) groups are electron-withdrawing, enhancing the acidity of the carboxylic acid group.

- The hydroxyl (-OH) group at position 2 may engage in intramolecular hydrogen bonding with the carboxylic acid, slightly reducing acidity compared to fluoro-substituted analogs .

Solubility

- Hydroxy-substituted derivatives are expected to exhibit higher solubility in polar solvents (e.g., water, ethanol) than fluoro or methyl analogs due to increased hydrogen-bonding capacity .

Research Findings and Gaps

- Acidity Modulation : Studies on 3-bromo-4-(trifluoromethyl)benzoic acid (CAS 1131615-04-7) demonstrate that substituent position critically impacts pKa values, with para-CF₃ groups exerting stronger electron-withdrawing effects than meta positions .

- Synthetic Limitations : The lack of direct synthesis protocols for the target compound underscores the need for methodological development, particularly in protecting-group chemistry .

Biological Activity

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a bromine atom and a trifluoromethyl group attached to a benzoic acid derivative, which significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, affecting membrane permeability and interaction with biological targets.

Target Interactions

The primary biological targets of this compound include various enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to interact with:

- Cytochrome P450 enzymes : These enzymes are crucial for drug metabolism, and the compound's inhibition can lead to altered pharmacokinetics of co-administered drugs.

- 5-Hydroxytryptamine (5-HT) transporters : The compound exhibits potent inhibition of serotonin uptake, which may have implications in treating mood disorders .

Antiviral Activity

Research indicates that this compound inhibits viral entry by disrupting membrane fusion processes. This mechanism is critical in preventing viral replication, particularly in enveloped viruses.

Antifungal and Antibacterial Properties

The compound has demonstrated antifungal activity against various strains, including Trichophyton asahii and Aspergillus corymbifera. Its antibacterial efficacy has been observed against E. coli with minimum inhibitory concentrations (MICs) ranging from 50 mg/mL to 12.5 mg/mL depending on the structural modifications made to the parent compound .

Absorption and Distribution

The absorption characteristics are influenced by the trifluoromethyl group, which enhances the compound's solubility in lipid environments. Studies suggest that transport proteins facilitate its distribution across cellular membranes, affecting its bioavailability and therapeutic efficacy.

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450-mediated pathways, where it can undergo oxidation or reduction reactions, leading to various metabolites with distinct biological activities .

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested on human cell lines, showing significant modulation of reactive oxygen species (ROS) levels, leading to altered gene expression profiles associated with oxidative stress responses.

- Animal Models : Dosage-dependent effects were observed in animal studies where low doses exhibited minimal effects while higher doses resulted in notable biochemical changes and organ toxicity. This highlights the importance of dosage optimization for therapeutic applications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.